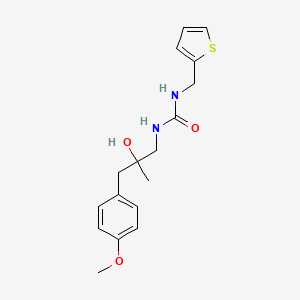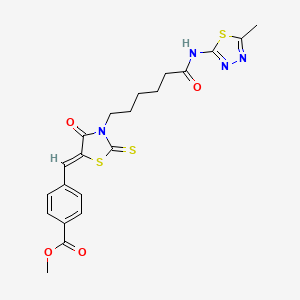
6-morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine, commonly known as TAK-659, is a small molecule inhibitor that is used in scientific research applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Scientific Research
Morpholine derivatives, owing to their unique structural features, have been extensively investigated for their pharmacological potential. The six-membered ring structure, which contains both nitrogen and oxygen atoms, makes morpholine a versatile scaffold for chemical synthesis. Morpholine derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Researchers have synthesized various morpholine analogs to explore their potential in treating different diseases, demonstrating the importance of this moiety in medicinal chemistry (Asif & Imran, 2019).
Triazine Derivatives in Scientific Research
Similarly, triazine derivatives are another class of compounds with significant scientific interest. Triazines, characterized by a six-membered ring containing three nitrogen atoms, are known for their diverse biological activities. These compounds have been studied for their antibacterial, antifungal, anticancer, antiviral, and antimalarial properties. The versatility of the triazine core allows for the synthesis of numerous derivatives with potent pharmacological activities, underscoring the potential of triazine as a core moiety in the development of new therapeutic agents (Verma, Sinha, & Bansal, 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various tumor cellular targets .
Mode of Action
It is suggested that similar compounds may covalently bind to dna molecules, including those in tumor cells, thereby inhibiting dna replication .
Biochemical Pathways
Similar compounds have been shown to interact with various tumor cellular targets, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have been shown to inhibit dna replication in tumor cells .
Propiedades
IUPAC Name |
6-morpholin-4-yl-4-N-phenyl-2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)14-6-8-16(9-7-14)25-18-26-17(24-15-4-2-1-3-5-15)27-19(28-18)29-10-12-30-13-11-29/h1-9H,10-13H2,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVRLYOIWOTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)
![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)
![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)

![5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2583494.png)



![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)

![N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2583505.png)

